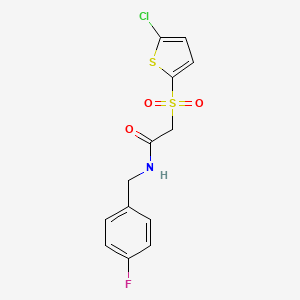
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as a benzyl group substituted with a fluorine atom. The unique structural attributes of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-chlorothiophene-2-sulfonyl chloride: This intermediate is prepared by chlorosulfonation of 5-chlorothiophene.
Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine to form the sulfonamide linkage.
Acetylation: The final step involves the acetylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfide derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and fluorobenzyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
2-((5-bromothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide: Similar structure with a bromine atom instead of chlorine.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzyl)acetamide: Similar structure with a methyl group instead of fluorine.
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-chlorobenzyl)acetamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the chlorine-substituted thiophene ring and the fluorobenzyl group in 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzyl)acetamide imparts distinct chemical and biological properties
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c14-11-5-6-13(20-11)21(18,19)8-12(17)16-7-9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBVUMNMMXQZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-chlorophenyl)methyl]-4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2959307.png)

![3,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-2-carboxamide](/img/structure/B2959309.png)

![4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2959313.png)
![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)


